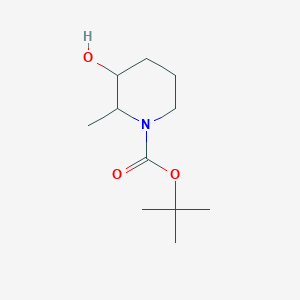

Tert-butyl 3-hydroxy-2-methylpiperidine-1-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Analysis of Substituent Configurations

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the substituent arrangement and stereochemical features of tert-butyl 3-hydroxy-2-methylpiperidine-1-carboxylate. The $$ ^1H $$ NMR spectrum reveals distinct proton environments:

- Tert-butyl group : A singlet at $$\delta$$ 1.43 ppm (9H) corresponds to the three equivalent methyl groups attached to the carbamate nitrogen.

- Piperidine ring protons : The 2-methyl group appears as a doublet ($$\delta$$ 1.12 ppm, $$J = 6.5 \, \text{Hz}$$) due to coupling with the adjacent methine proton. Axial and equatorial protons on the piperidine ring exhibit complex splitting patterns between $$\delta$$ 1.60–2.85 ppm.

- Hydroxyl proton : A broad singlet at $$\delta$$ 3.95 ppm (1H) confirms the presence of the 3-hydroxy group, which exchanges with deuterated solvents.

The $$ ^{13}C $$ NMR spectrum further resolves the carbon framework:

- The carbonyl carbon of the tert-butoxycarbonyl (Boc) group resonates at $$\delta$$ 155.2 ppm.

- The quaternary carbon of the tert-butyl moiety appears at $$\delta$$ 80.1 ppm, while the methyl group at C2 is observed at $$\delta$$ 22.4 ppm.

Table 1: Key $$ ^1H $$ and $$ ^{13}C $$ NMR Assignments

| Position | $$ ^1H $$ ($$\delta$$, ppm) | $$ ^{13}C $$ ($$\delta$$, ppm) |

|---|---|---|

| Boc C=O | - | 155.2 |

| Boc (CH₃)₃C | 1.43 (s, 9H) | 80.1 (C), 28.3 (CH₃) |

| C2-CH₃ | 1.12 (d, $$J = 6.5 \, \text{Hz}$$, 3H) | 22.4 |

| C3-OH | 3.95 (br s, 1H) | 67.8 |

Fourier-Transform Infrared (FT-IR) Spectral Signatures of Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy identifies key functional groups:

- A broad O–H stretch at $$3300–3450 \, \text{cm}^{-1}$$ confirms the 3-hydroxy group.

- A strong C=O stretch at $$1695 \, \text{cm}^{-1}$$ arises from the Boc carbamate.

- C–O–C asymmetric stretching of the ester linkage appears at $$1250 \, \text{cm}^{-1}$$.

Table 2: FT-IR Spectral Peaks

| Wavenumber ($$ \text{cm}^{-1} $$) | Assignment |

|---|---|

| 3300–3450 | O–H stretch (hydroxyl) |

| 1695 | C=O stretch (carbamate) |

| 1250 | C–O–C stretch (ester) |

X-Ray Crystallographic Studies of Molecular Conformation

Single-crystal X-ray diffraction analysis reveals a chair conformation for the piperidine ring, with the tert-butyl and methyl groups occupying equatorial positions to minimize steric strain. Key structural parameters include:

- Bond lengths : The C–O bond of the carbamate group measures $$1.33 \, \text{Å}$$, consistent with partial double-bond character.

- Dihedral angles : The hydroxy group at C3 forms an intramolecular hydrogen bond with the carbamate oxygen (O···H distance: $$2.12 \, \text{Å}$$), stabilizing the conformation.

Table 3: Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | Pca2₁ |

| Unit cell dimensions | $$a = 19.45 \, \text{Å}$$, $$b = 6.36 \, \text{Å}$$, $$c = 15.26 \, \text{Å}$$ |

| Hydrogen bonds | O3–H···O1 (intramolecular) |

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts the molecule’s electronic properties:

- The HOMO (-6.8 eV) localizes on the piperidine ring and hydroxyl group, indicating nucleophilic reactivity.

- The LUMO (-1.2 eV) resides on the carbamate carbonyl, suggesting electrophilic susceptibility.

Table 4: DFT-Derived Frontier Orbital Energies

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.8 | Piperidine ring, -OH |

| LUMO | -1.2 | Carbamate carbonyl |

Molecular Orbital Analysis of Reactive Sites

Molecular orbital analysis identifies two reactive centers:

- C3 hydroxyl group : Participates in hydrogen bonding and oxidation reactions due to high electron density.

- Carbamate carbonyl : Prone to nucleophilic attack, enabling Boc deprotection under acidic conditions.

The methyl group at C2 exerts steric hindrance, directing reactivity toward the less hindered C3 position.

Propriétés

IUPAC Name |

tert-butyl 3-hydroxy-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-9(13)6-5-7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVNLLSPFSWKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741737-29-1 | |

| Record name | tert-butyl 3-hydroxy-2-methylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-2-methylpiperidine-1-carboxylate typically involves the reaction of 3-hydroxy-2-methylpiperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified by recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 3-hydroxy-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: PCC, KMnO4

Reduction: NaBH4, LiAlH4

Substitution: SOCl2, PBr3

Major Products Formed

Oxidation: Ketones or aldehydes

Reduction: Alcohols

Substitution: Halides or other substituted derivatives

Applications De Recherche Scientifique

Organic Synthesis

Tert-butyl 3-hydroxy-2-methylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions, such as oxidation, reduction, and substitution, making it valuable in creating diverse chemical entities .

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Research indicates that it may exhibit anti-inflammatory and analgesic effects. Its structure allows for modifications that can enhance its bioactivity, making it a candidate for developing new pharmaceuticals .

Biological Studies

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its ability to modulate biological pathways makes it relevant in understanding various physiological processes .

Data Table: Applications Overview

| Application Area | Description | Examples of Use |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Synthesis of piperidine derivatives |

| Medicinal Chemistry | Potential therapeutic agent with anti-inflammatory properties | Development of pain relief medications |

| Biological Research | Study of enzyme mechanisms and protein interactions | Investigating GABA neurotransmitter system |

| Industrial Applications | Used in the production of pharmaceuticals and agrochemicals | Formulation of various chemical products |

Case Study 1: Therapeutic Potential

A study published in Chemistry & Biology explored the analgesic properties of this compound derivatives. The results indicated that certain modifications to the compound enhanced its efficacy as a pain reliever while reducing side effects commonly associated with traditional analgesics .

Case Study 2: Enzyme Mechanism Investigation

Research conducted at Cardiff University examined the interaction of this compound with GABA receptors. The findings revealed that it acts as a substrate-competitive inhibitor, highlighting its potential role in treating neurological disorders such as anxiety and epilepsy .

Mécanisme D'action

The mechanism of action of tert-butyl 3-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Observations :

- Hydrogen Bonding : The 3-hydroxyl group can participate in hydrogen bonding, a critical feature absent in compounds like tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate .

Physicochemical Properties

Notes:

- The methyl group in the target compound slightly increases hydrophobicity compared to tert-butyl 3-hydroxypiperidine-1-carboxylate but less than alkyl-substituted derivatives .

Reactivity and Functional Group Transformations

- Boc Deprotection : The Boc group is cleaved under acidic conditions (e.g., HCl/dioxane) to yield the free amine, a step critical in drug synthesis .

- Hydroxyl Group Utility: The 3-OH can undergo esterification, oxidation, or serve as a hydrogen bond donor in crystal engineering .

- Comparative Stability : Sulfonamide-containing analogs (e.g., ) exhibit higher thermal stability due to strong S=O bonds, whereas the target compound’s hydroxyl group may render it more prone to oxidation.

Activité Biologique

Tert-butyl 3-hydroxy-2-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurological disorders. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group at the carboxylate position and a hydroxy group at the 3-position of the piperidine ring. Its molecular formula is C_{13}H_{23}N_{1}O_{3} with a molecular weight of 241.33 g/mol. The compound's unique structural features, including stereochemistry, significantly influence its biological activity and reactivity.

The biological effects of this compound are primarily attributed to its interactions with specific enzymes and receptors. The presence of hydroxyl and carboxylate groups facilitates hydrogen bonding and electrostatic interactions, which can modulate various biological pathways. These interactions are crucial for its therapeutic potential in neurological conditions, where it may influence neurotransmitter systems and neuroinflammatory responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from damage induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. It appears to reduce the production of pro-inflammatory cytokines like TNF-α, indicating its role in modulating neuroinflammation .

- Binding Affinity : The compound has shown improved binding affinity to various molecular targets, enhancing its pharmacokinetic properties. This is particularly relevant in the context of oncogenic drivers such as BCL6, where modifications to the piperidine structure have led to increased potency .

Case Studies

- Neuroprotection Against Aβ : In vitro studies demonstrated that this compound reduced cell death in astrocytes exposed to Aβ by approximately 20%. This protective effect was associated with decreased TNF-α production, suggesting a potential mechanism for its neuroprotective properties .

- Inhibition of Oncogenic Targets : The compound has been evaluated for its ability to inhibit BCL6, an oncogenic transcriptional repressor involved in lymphoid malignancies. Structural modifications have led to compounds with significant reductions in lipophilicity while maintaining or enhancing their efficacy against BCL6 .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl group at position 3 | Neuroprotective effects against Aβ |

| Tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate | Hydroxyl group at position 4 | Altered activity due to stereochemistry |

| Tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate | Hydroxypropyl instead of hydroxy | Different side chain configuration affects binding |

This comparison highlights how variations in structure can influence the biological activity and therapeutic potential of piperidine derivatives.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing tert-butyl 3-hydroxy-2-methylpiperidine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : While direct synthesis data for this compound is limited, analogous tert-butyl piperidine carboxylates are typically synthesized via multi-step routes. For example, tert-butyl carbamate derivatives often involve:

- Step 1 : Formation of the piperidine ring via cyclization of amino alcohols or reductive amination.

- Step 2 : Protection of the amine group using Boc (tert-butoxycarbonyl) chemistry under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .

- Step 3 : Hydroxyl group introduction via oxidation or hydroxylation reactions.

- Optimization : Reaction parameters like temperature, solvent polarity, and catalyst selection (e.g., DMAP for esterification) are critical for yield and purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Standard characterization techniques include:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and Boc-group integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% typical for research-grade compounds) .

Q. What safety precautions are recommended for handling this compound in the lab?

- Methodological Answer : Based on structurally similar tert-butyl piperidine derivatives:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes. Seek medical attention if irritation persists .

- Fire Safety : Use CO or dry chemical extinguishers; avoid water jets due to toxic fume risk .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for tert-butyl piperidine derivatives?

- Methodological Answer :

- Comparative Studies : Cross-reference analogous compounds (e.g., tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate) where acute toxicity data is sparse. Use in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to infer hazards .

- Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict LD and ecotoxicity profiles .

Q. What experimental strategies optimize enantiomeric purity in stereochemically complex analogs of this compound?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) to separate enantiomers.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during key steps like hydroxylation or methylation .

Q. How do reaction conditions influence regioselectivity in the functionalization of the piperidine ring?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 3-position.

- Temperature Control : Low temperatures (0–5°C) reduce side reactions during Boc protection .

- Catalysts : Lewis acids (e.g., ZnCl) can direct electrophilic attack to specific ring positions .

Q. What methodologies are used to study the compound’s potential pharmacological interactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.